N-(4-Fluoro-3-nitrophenyl)aminosulfonamide
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Overview
Description
N-(4-Fluoro-3-nitrophenyl)aminosulfonamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a nitro group, and an aminosulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-nitrophenyl)aminosulfonamide typically involves the following steps:
Nitration: The starting material, 4-fluorobenzene, undergoes nitration to introduce the nitro group, resulting in 4-fluoro-3-nitrobenzene.
Amination: The nitro group in 4-fluoro-3-nitrobenzene is reduced to an amine group, forming 4-fluoro-3-nitroaniline.
Sulfonamide Formation: The amine group in 4-fluoro-3-nitroaniline reacts with sulfonamide reagents to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluoro-3-nitrophenyl)aminosulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Substitution reactions can replace the fluorine or nitro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amines derived from the reduction of the nitro group.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-(4-Fluoro-3-nitrophenyl)aminosulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-Fluoro-3-nitrophenyl)aminosulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Fluoro-3-nitrophenyl)aminosulfonamide is compared with other similar compounds to highlight its uniqueness:
4-Fluoro-3-nitrophenyl isocyanate: Similar in structure but differs in functional groups and reactivity.
N-(4-fluoro-3-nitrophenyl)ethanesulfonamide: Another sulfonamide derivative with different properties and applications.
These similar compounds share structural similarities but have distinct chemical and biological properties that make them suitable for different applications.
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Properties
IUPAC Name |
1-fluoro-2-nitro-4-(sulfamoylamino)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O4S/c7-5-2-1-4(9-15(8,13)14)3-6(5)10(11)12/h1-3,9H,(H2,8,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVJLNXXVCSKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)N)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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